3-Furanmethanol, 5-(phenylmethyl)-

Descripción general

Descripción

3-Furanmethanol, 5-(phenylmethyl)-, also known as 3-Furanmethanol, 5-(phenylmethyl)-, is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Furanmethanol, 5-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Furanmethanol, 5-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Furanmethanol, 5-(phenylmethyl)-, also known as YC-1, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

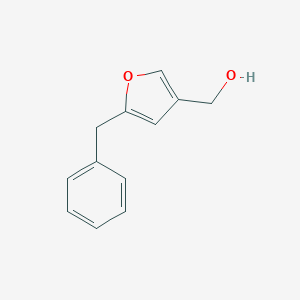

3-Furanmethanol, 5-(phenylmethyl)- has the following chemical properties:

- Molecular Formula: CHO

- Molecular Weight: 188.21 g/mol

- CAS Number: 4412-91-3

The structure consists of a furan ring with a phenylmethyl group, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of 3-Furanmethanol, 5-(phenylmethyl)- has been studied in various contexts, particularly in cancer research and hypoxia-related studies. Its primary mechanism involves modulation of hypoxia-inducible factor (HIF) pathways.

Studies indicate that YC-1 can inhibit HIF-1α expression, a critical factor in cellular responses to hypoxia. This inhibition can lead to reduced tumor growth and increased sensitivity to radiation therapy in cancer cells. The following table summarizes key findings related to its biological activity:

Case Studies

-

Inhibition of HIF-1α in Lung Cancer Cells

A study demonstrated that treatment with YC-1 significantly reduced HIF-1α levels in A549 cells under hypoxic conditions. This suppression correlated with decreased clonogenic survival, indicating that YC-1 enhances the efficacy of radiation therapy by targeting hypoxic tumor cells . -

Radiation Therapy Enhancement

Another investigation showed that YC-1 increased the radiosensitivity of A549 cells by modifying their response to oxygen levels during treatment. The oxygen enhancement ratio (OER) was significantly improved when cells were treated with YC-1 prior to radiation exposure . -

Potential Applications in Other Cancers

Preliminary studies suggest that YC-1 may have similar effects on other cancer types, including breast and prostate cancers, although more research is needed to confirm these findings across different cell lines and in vivo models.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Furanmethanol, 5-(phenylmethyl)- is utilized in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows it to serve as an important intermediate in the production of complex organic compounds.

Synthesis of Active Ingredients

- Antibiotics and Antimicrobials : The compound is involved in synthesizing antibiotics due to its ability to form stable intermediates that can be further modified into bioactive molecules.

- Anti-inflammatory Agents : Research indicates that derivatives of furan compounds exhibit anti-inflammatory properties, making them suitable for developing new anti-inflammatory drugs.

Organic Synthesis

3-Furanmethanol, 5-(phenylmethyl)- plays a crucial role in organic synthesis, particularly in creating more complex molecules.

Synthesis of Substituted Compounds

The compound has been employed in synthesizing substituted δ2-butenolides and various pyrrolidinone derivatives. These compounds are valuable in medicinal chemistry and material science:

| Compound Type | Example Derivatives | Application Area |

|---|---|---|

| δ2-Butenolides | 1-benzyl-3-(furan-3-ylmethyl)-3-methylpyrrolidin-2-one | Pharmaceuticals |

| Pyrrolidinones | Various substituted pyrrolidinones | Drug development |

Synthesis Methodologies

A notable study documented a method for synthesizing 2-benzyl furan-4-methanol, which involves multiple steps including the use of hydroxyl protecting agents and phenyl carbon anion reagents. This methodology highlights the versatility and importance of 3-furanmethanol derivatives in organic synthesis .

Quality Control in Tobacco Products

In a study focused on tobacco products, volatile components including furan derivatives were analyzed to assess quality control measures. The presence of 3-furanmethanol-related compounds was noted as significant markers for distinguishing between cigarette brands based on their chemical profiles .

Environmental Applications

Recent research has explored the potential of furan derivatives including 3-furanmethanol in environmental applications, particularly in creating bio-based polymers from renewable resources. The conversion of agricultural residues into valuable chemical feedstocks represents a sustainable approach to utilizing this compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution

The benzyl (phenylmethyl) group at the 5-position of the furan ring influences electronic effects, making the hydroxymethyl group a potential site for substitution:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2CO3) yields 5-benzyl-3-(alkoxymethyl)furan .

-

Acylation : Acetyl chloride or anhydrides convert the hydroxymethyl group to esters under acid catalysis .

Mechanistic Insight :

The reaction proceeds via deprotonation of the hydroxyl group, followed by nucleophilic attack on the electrophilic agent. Steric hindrance from the benzyl group may reduce reaction rates compared to unsubstituted furanmethanols .

Cycloaddition and Ring-Opening Reactions

The furan ring participates in Diels-Alder reactions, but the benzyl substituent modulates reactivity:

-

Diels-Alder Reaction : With dienophiles like maleic anhydride, the furan ring forms tetrahydrofuran derivatives , though the bulky benzyl group may limit regioselectivity .

-

Electrophilic Aromatic Substitution : Nitration or sulfonation occurs preferentially at the 4-position of the furan ring due to the electron-donating benzyl group .

Experimental Observations :

-

Substituted furans with electron-donating groups (e.g., benzyl) exhibit slower reaction rates with NO3 radicals compared to unsubstituted furans (k = 1.49 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for furan vs. <10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ for benzyl-substituted analogs) .

Reduction and Hydrogenation

The furan ring can be hydrogenated to tetrahydrofuran derivatives under catalytic conditions:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol converts the furan ring to a tetrahydrofuran structure, retaining the benzyl and hydroxymethyl groups .

-

Selectivity Challenges : Over-hydrogenation of the benzyl group to cyclohexylmethyl is observed at high pressures (>50 bar) .

Polymerization and Cross-Linking

The hydroxymethyl group enables condensation reactions for polymer synthesis:

-

Thermosetting Resins : Reaction with formaldehyde or urea-formaldehyde resins produces cross-linked polymers used in coatings .

-

Biodegradable Polymers : Copolymerization with lactic acid derivatives has been explored for biomedical applications .

Comparison with Analogous Compounds

Propiedades

IUPAC Name |

(5-benzylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-7,13H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXXNWVSXYIPEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(O2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942598 | |

| Record name | (5-Benzylfuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20416-09-5, 20423-32-9 | |

| Record name | 3-Furanmethanol, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020416095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Benzylfuran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.